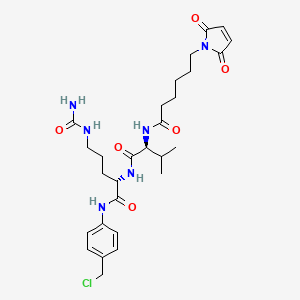

Mc-Val-Cit-PAB-Cl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mc-Val-Cit-PAB-Cl is extensively used in the field of oncology for the development of antibody-drug conjugates. These conjugates are designed to deliver cytotoxic agents specifically to cancer cells, thereby reducing systemic toxicity and improving therapeutic outcomes . The compound is also used in research to study the mechanisms of drug delivery and the efficacy of targeted therapies .

Mecanismo De Acción

Target of Action

Mc-Val-Cit-PAB-Cl is a cleavable linker used in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are proteins or antigens on cancer cells that the antibody component of the ADC is designed to recognize and bind to .

Mode of Action

The this compound linker is designed to be stable in the bloodstream but to release the drug once inside the target cell . This is achieved through the use of a cleavable linker, which is sensitive to conditions within the cell . Upon internalization of the ADC into the target cell, the linker is cleaved, releasing the cytotoxic drug .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific cytotoxic drug that is attached to the linker . The general mechanism involves the disruption of cellular processes, leading to cell death . The linker itself is designed to be cleaved by enzymes present in the target cell, which triggers the release of the drug .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its role as a linker in an ADC . The ADC is designed to be stable in the bloodstream, which allows it to circulate throughout the body and reach the target cells . Once inside the target cell, the linker is cleaved, and the drug is released . This process influences the bioavailability of the drug, as it is only released within the target cells .

Result of Action

The result of the action of this compound is the selective delivery of a cytotoxic drug to target cells . By using a cleavable linker, the drug is only released within the target cell, which helps to minimize damage to healthy cells . The released drug can then exert its cytotoxic effects, leading to cell death .

Action Environment

The action of this compound is influenced by the environment within the target cell . The linker is designed to be cleaved by enzymes that are present within the cell, which means that the intracellular environment plays a key role in the release of the drug . Additionally, factors such as the expression level of the target antigen can influence the efficacy of the ADC .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mc-Val-Cit-PAB-Cl involves multiple steps, starting with the preparation of the valine-citrulline dipeptide. This dipeptide is then linked to p-aminobenzylcarbonyl chloride through a series of reactions involving protection and deprotection steps to ensure the stability of the intermediate compounds. The final product is obtained by coupling the maleimidocaproyl group to the valine-citrulline-p-aminobenzylcarbonyl intermediate .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Análisis De Reacciones Químicas

Types of Reactions

Mc-Val-Cit-PAB-Cl undergoes several types of chemical reactions, including:

Cleavage Reactions: The compound is designed to be cleaved by cathepsin B and related enzymes in tumor lysosomes, releasing the cytotoxic payload.

Substitution Reactions: The maleimide group can react with thiol groups in monoclonal antibodies, forming stable thioether linkages.

Common Reagents and Conditions

Cleavage Reactions: Typically occur under acidic conditions within the lysosomal environment of cancer cells.

Substitution Reactions: Conducted in aqueous buffers at physiological pH to facilitate the conjugation of the linker to antibodies.

Major Products Formed

The major products formed from these reactions include the antibody-drug conjugate, which consists of the antibody linked to the cytotoxic agent via the this compound linker .

Comparación Con Compuestos Similares

Similar Compounds

Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbonyl-p-nitrophenol: Another cleavable linker used in ADCs.

Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbonyl-doxorubicin: A linker used to conjugate doxorubicin to antibodies.

Uniqueness

Mc-Val-Cit-PAB-Cl is unique due to its high specificity and stability, which enhance the efficacy of antibody-drug conjugates. Its design allows for efficient cleavage by lysosomal enzymes, ensuring the targeted release of the cytotoxic payload .

Propiedades

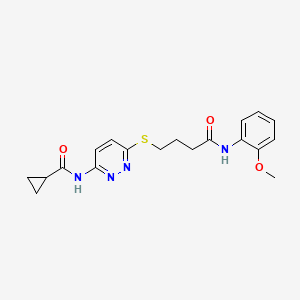

IUPAC Name |

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMQZNBKSWFFAZ-OFVILXPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClN6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2590080.png)

![1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride](/img/structure/B2590081.png)

![N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide](/img/structure/B2590084.png)

![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2590087.png)

![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2590089.png)

![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)

![1-(4-chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2590091.png)

![3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2590093.png)

![6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2590095.png)